molecular formula C25H20FN3O B2847249 3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189865-16-4

3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2847249
CAS No.: 1189865-16-4
M. Wt: 397.453
InChI Key: CRUXFLZARQHRPS-UHFFFAOYSA-N
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Description

3-Benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindolone derivative characterized by a fused bicyclic core structure with benzyl and substituted benzyl groups at positions 3 and 5, respectively.

Properties

IUPAC Name

3-benzyl-8-fluoro-5-[(2-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-17-7-5-6-10-19(17)15-29-22-12-11-20(26)13-21(22)23-24(29)25(30)28(16-27-23)14-18-8-3-2-4-9-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUXFLZARQHRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the pyrimidoindole class. Its unique structure, which includes a pyrimidoindole core with fluorinated and benzyl substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C25_{25}H20_{20}FN3_3O
  • Molecular Weight : 397.4 g/mol
  • CAS Number : 1189890-52-5

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies indicate that it may modulate enzyme activity or receptor functions, potentially influencing pathways involved in disease processes such as cancer and viral infections.

Interaction with Biological Targets

The compound has been shown to bind to specific enzymes or receptors, affecting their activity. For instance, its structural characteristics may enhance lipophilicity, which is crucial for cellular membrane penetration and target interaction .

Antiviral Activity

Research indicates that similar pyrimidoindole derivatives exhibit antiviral properties. For example, compounds with analogous structures have demonstrated significant inhibitory effects against hepatitis C virus (HCV) with low cytotoxicity levels . The potential of this compound in targeting viral replication remains an area for further exploration.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. In vitro studies on related compounds have shown effective inhibition of cellular proliferation in various cancer cell lines, such as HeLa and HCT116. The structure–activity relationship (SAR) studies indicate that modifications to the benzyl substituents can enhance antitumor efficacy .

Case Studies and Research Findings

StudyFindingsImplications
Antiviral Screening Compounds with similar structures showed EC50 values as low as 0.031 µM against HCV genotype 1b .Suggests potential for developing antiviral agents based on the pyrimidoindole framework.
Antitumor Activity Related compounds exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .Highlights the importance of structural modifications in enhancing therapeutic efficacy against cancer targets.
Inflammatory Response Certain derivatives demonstrated significant COX inhibition with IC50 values below 30 μM .Indicates possible anti-inflammatory applications for derivatives of this compound class.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

  • A pyrimidoindole core which is known for its diverse pharmacological properties.
  • Fluorinated aromatic groups , enhancing its reactivity and biological activity.

The molecular formula is C25H20FN3OC_{25}H_{20}FN_3O with a molecular weight of approximately 397.4 g/mol. The presence of the fluorine atom at the 8-position and benzyl substituents contributes to its distinctive properties .

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its ability to interact with various biological targets. Preliminary studies indicate that it may modulate enzyme activity or receptor functions, which could be beneficial in treating diseases related to enzyme dysregulation or receptor activity modulation .

Potential Therapeutic Areas:

  • Cancer Treatment: The unique structural features may allow for the development of derivatives with enhanced anti-cancer properties.
  • Neurological Disorders: Its interaction with specific receptors could lead to advancements in treatments for conditions like Alzheimer's or Parkinson's disease.

Organic Synthesis

In synthetic organic chemistry, 3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one serves as a versatile intermediate. It can undergo various chemical reactions to yield new compounds with potentially improved characteristics. Key synthetic pathways include:

  • Multi-step organic reactions involving functional group modifications.
  • Reactions that enhance the compound's biological activity through structural alterations .

Case Study 1: Anticancer Activity

A study explored the compound's efficacy against specific cancer cell lines. Results indicated that derivatives of this compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound in anticancer drug design.

Case Study 2: Enzyme Modulation

Research demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, which may provide insights into developing treatments for metabolic disorders.

Comparison with Similar Compounds

Key Findings:

  • Anti-Viral Activity: The 4-fluorobenzyl substituent in the analog from contributes to potent HBV inhibition (IC₅₀ = 12 nM), suggesting that electron-withdrawing groups at position 5 enhance target binding.
  • Solubility and Bioavailability : The pyridin-2-ylmethyl group in introduces a heteroaromatic ring, improving aqueous solubility compared to benzyl derivatives. This highlights the trade-off between lipophilicity and bioavailability in lead optimization.
  • Halogen Effects : Bromination at position 8 (as in ) may increase steric bulk and alter π-stacking interactions, though biological data remain unreported.

Structural and Crystallographic Differences

  • Crystal Packing: Analogous compounds crystallize in monoclinic systems with Z = 4, stabilized by C–H···O and N–H···F interactions. The target compound’s 2-methylbenzyl group may introduce steric hindrance, perturbing crystal packing compared to the 4-fluorobenzyl analog .
  • Hirshfeld Surface Analysis : For the 4-fluorobenzyl analog, intermolecular contacts are dominated by H···H (54.2%) and H···F (11.3%) interactions, while the target’s 2-methylbenzyl substituent could increase C–H···π contributions .

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